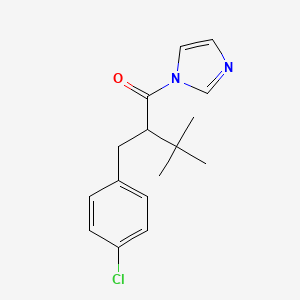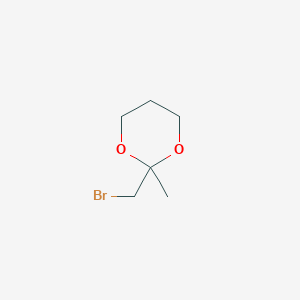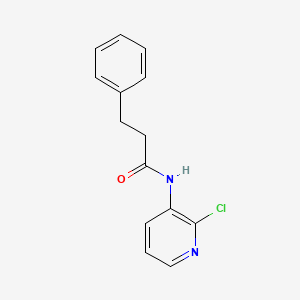
N-(2-chloropyridin-3-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyridin-3-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 2-position and an amide linkage to a 3-phenylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-3-phenylpropanamide typically involves the reaction of 2-chloropyridine with 3-phenylpropanoic acid or its derivatives. One common method is the amidation reaction, where 2-chloropyridine is reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloropyridin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-chloropyridin-3-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-chloropyridin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloropyridin-3-yl)benzamide: Similar structure but lacks the 3-phenylpropanamide moiety.
2-chloropyridine-3-carboxamide: Contains a carboxamide group instead of the phenylpropanamide.
3-phenylpropanoic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N-(2-chloropyridin-3-yl)-3-phenylpropanamide is unique due to the combination of the 2-chloropyridine and 3-phenylpropanamide moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
488100-14-7 |
|---|---|
Molekularformel |
C14H13ClN2O |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C14H13ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,18) |
InChI-Schlüssel |
SOQUGEVGUWQIGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(N=CC=C2)Cl |
Löslichkeit |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


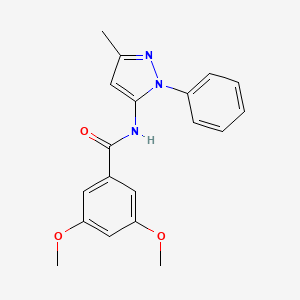
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
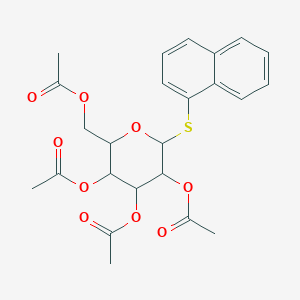
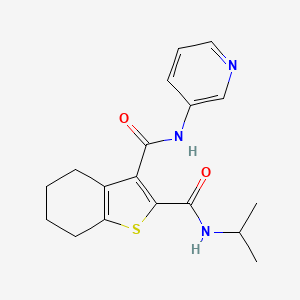
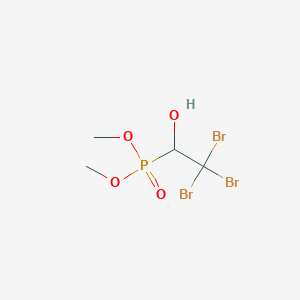
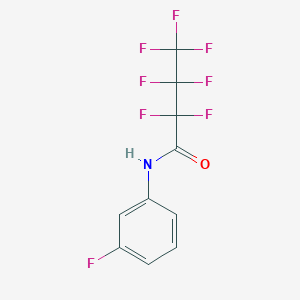

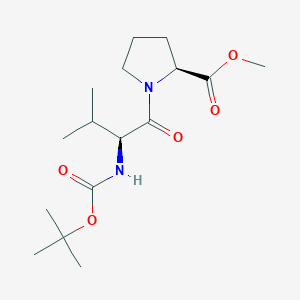
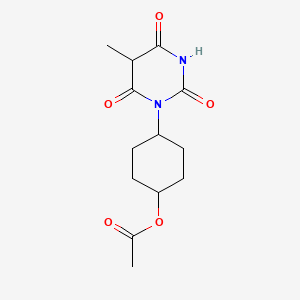
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
